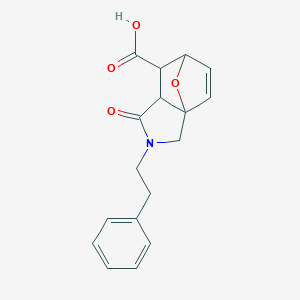

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-15-14-13(16(20)21)12-6-8-17(14,22-12)10-18(15)9-7-11-4-2-1-3-5-11/h1-6,8,12-14H,7,9-10H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLVPMGVIUHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307997 | |

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77960-22-6 | |

| Record name | 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with N-benzyl-N-furfurylamine, which undergoes acylation with maleic anhydride to form N-benzylmaleamic acid. This intermediate adopts a conformation favorable for intramolecular [4+2] cycloaddition due to electron-withdrawing groups activating the dienophile (Figure 1). The IMDAF reaction proceeds via an exo-transition state, yielding the tricyclic epoxyisoindole scaffold with stereochemical control.

Key reaction conditions:

Phenethyl Group Introduction

The phenethyl side chain is introduced via nucleophilic substitution or reductive amination. For example, treating the epoxyisoindole intermediate with 2-phenylethyl bromide in the presence of triethylamine yields the N-phenethyl derivative. Alternatively, reductive amination using 2-phenylethylamine and sodium cyanoborohydride achieves similar results.

Optimization Note:

-

Coupling agents: HATU or EDCI improves amidation efficiency (yield: 82–88%).

-

Purification: Column chromatography with ethyl acetate/hexane (3:7) removes unreacted phenethyl reagents.

N-Acylation of Camphor-Derived Hydrazones

A chiral variant of the epoxyisoindole core is synthesized from (+)-camphor, exploiting its bicyclic structure to induce stereoselectivity.

Hydrazone Formation and Acylation

Camphor hydrazone is prepared by reacting (+)-camphor with hydrazine hydrate in acetic acid. Subsequent N-acylation with phenethyl-containing acyl chlorides (e.g., 2-phenylethyl chloroformate) forms the N-acylhydrazone precursor (Scheme 1).

Critical parameters:

Cyclization to Epoxyisoindole

The N-acylhydrazone undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene) to form the epoxyisoindole ring. The reaction proceeds via imine activation followed by nucleophilic attack by the furan oxygen.

Stereochemical outcome:

Patent-Based Industrial Synthesis

WO2018220646A1 discloses a scalable route emphasizing cost efficiency and minimal purification steps.

Stepwise Synthesis

-

Intermediate preparation: Reacting 2-(2-phenylethyl)aminoethanol with maleic anhydride forms maleamic acid.

-

Cyclization: Heating in acetic acid induces IMDAF, forming the epoxyisoindole core (yield: 85%).

-

Carboxylation: Treatment with methyl chloroformate introduces the carboxylic acid moiety.

Process highlights:

-

Catalyst: Methanesulfonic acid (5 mol%) reduces side reactions.

-

Solvent system: Isopropyl acetate/cyclohexane for crystallization (purity: 99.2%).

Purification and Characterization

Crystallization Techniques

Crude product is dissolved in hot isopropyl acetate, treated with activated carbon, and cooled to −5°C to precipitate pure compound. Cyclohexane co-solvent reduces solubility (recovery: 91%).

Analytical Data

-

1H NMR (400 MHz, CDCl3): δ 7.28–7.18 (m, 5H, Ph), 5.42 (d, J = 10.2 Hz, H-8), 4.12 (q, J = 7.0 Hz, H-7a), 3.82 (s, 1H, H-3a).

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Tandem Acylation/IMDAF | 68–75% | Moderate | Lab-scale | Moderate |

| Camphor N-Acylation | 70–78% | High (>95% ee) | Small-scale | High |

| Patent Process (WO2018220646A1) | 85% | Low | Industrial | Low |

Key findings:

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has been studied for its potential as a therapeutic agent in several areas:

Antiviral Activity

Recent studies have indicated that compounds structurally related to 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole derivatives exhibit promising activity against non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in HIV therapy. These compounds may enhance the efficacy of existing antiviral therapies by targeting different mechanisms of viral replication .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can reduce oxidative stress and apoptosis in neuronal cells .

Anti-cancer Properties

There is emerging evidence that 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole derivatives may inhibit the proliferation of cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines .

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound are critical for its development as a therapeutic agent.

Bioavailability

Studies indicate that the compound has favorable bioavailability profiles when administered orally or intravenously. Its lipophilicity aids in membrane permeability and absorption in biological systems.

Toxicity and Safety

Preliminary toxicity assessments have shown low cytotoxicity at therapeutic doses. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Industrial Applications

Beyond medicinal uses, 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole can be utilized in various industrial applications:

Synthesis of Fine Chemicals

This compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals due to its complex structure and functional groups.

Agricultural Chemicals

Potential applications in developing agrochemicals have been explored. Its ability to modulate plant growth regulators may offer new avenues for enhancing crop yields.

Case Studies

Mechanism of Action

The mechanism of action of 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of epoxyisoindole-carboxylic acid derivatives with variable substituents at position 2. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Epoxyisoindole-Carboxylic Acid Derivatives

Key Findings :

Substituent Effects on Bioactivity :

- The 2-phenylethyl group in the target compound provides optimal bulk and lipophilicity for FABP4 binding, as evidenced by its sub-micromolar IC₅₀ .

- Halogenated analogs (e.g., 3-chlorophenyl, 2-fluorobenzyl) may enhance target affinity or metabolic stability but introduce toxicity risks .

- Heterocyclic substituents (e.g., pyridinyl, thiophenyl) improve solubility but lack reported bioactivity data .

Synthetic Challenges :

- Stereochemical control during epoxidation and cyclization is critical. For example, flow-assisted synthesis of naphthyl derivatives achieved 46% yield for the trans-isomer .

- Halogen substituents (e.g., bromine in 4,5-diBromo analogs) influence ring puckering and intermolecular interactions, as analyzed via Cremer-Pople coordinates .

Safety and Handling :

Biological Activity

1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with notable biological activities. This compound belongs to the isoindole family and features a unique structural arrangement that may influence its potential therapeutic applications. Understanding its biological activity is essential for exploring its use in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 273.31 g/mol. Its structure includes:

- Hexahydroisoindole core : This core is significant in many bioactive compounds.

- Epoxy group : Contributes to the reactivity and interaction with biological targets.

- Carboxylic acid functional group : Enhances solubility and potential interactions with enzymes or receptors.

Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Oxo-1-(4-methylphenyl)-1,2,3,6,7,7a-hexahydroisoindole | Methyl substitution on phenyl ring | |

| 2-Ethyl-1-Oxoisoindole | Ethyl group instead of phenylethyl | |

| 3-Oxoisoindole Derivatives | Varies | Different substitutions affecting reactivity |

The unique combination of functional groups and stereochemistry in this compound may lead to distinct biological activities compared to its analogs.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

- MTT Assay Results : Compounds synthesized from similar structures demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. The compounds showed a dose-dependent response with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The mechanisms underlying the biological activity of this compound are still under investigation. However, several hypotheses include:

- Enzyme Inhibition : The presence of carboxylic acid may facilitate interactions with key enzymes involved in cancer metabolism.

- DNA/RNA Binding : Similar compounds have shown the ability to form complexes with nucleic acids, suggesting a potential mechanism for inducing apoptosis in cancer cells.

Case Studies

A study focused on pyrazole derivatives indicated that modifications in the isoindole structure could enhance biological activity. These derivatives were tested against various cancer cell lines and showed promising results in inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Oxo-2-(2-phenylethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step cyclization reactions. A common approach includes:

- Step 1 : Formation of the isoindole core via acid-catalyzed condensation of precursors such as substituted indole derivatives.

- Step 2 : Introduction of the epoxy group using oxidizing agents (e.g., mCPBA) under controlled temperatures (0–5°C).

- Step 3 : Functionalization with the 2-phenylethyl group via alkylation or Grignard reactions.

- Critical Parameters : Solvent polarity (e.g., dichloromethane vs. THF) and reaction time significantly affect epoxy ring stability and final yield .

Q. How is the compound structurally characterized, and what spectroscopic techniques are most effective?

- Methodological Answer :

- NMR (¹H/¹³C) : Resolves the bicyclic framework, epoxy group stereochemistry, and carboxylic acid proton.

- FT-IR : Confirms the presence of carbonyl (C=O) stretching (~1700 cm⁻¹) and epoxy ring vibrations (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₇H₁₉NO₄, theoretical 301.13 g/mol) and fragmentation patterns.

- X-ray Crystallography : Essential for resolving stereochemical ambiguities in the isoindole-epoxy system .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention. Limited toxicity data necessitate conservative safety measures .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cyclization and epoxidation steps.

- Reaction Path Search : Tools like GRRM or AFIR predict low-energy pathways, reducing trial-and-error in experimental design.

- Machine Learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., acetic acid vs. DMF for cyclization efficiency) .

Q. What experimental strategies resolve contradictions in reported synthesis yields (e.g., 40–70% range)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (temperature, catalyst loading, solvent). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temp. | 0°C | 25°C |

| Catalyst (mol%) | 5% | 15% |

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between factors. Pilot studies suggest higher catalyst loading (15%) at 10°C maximizes epoxy ring stability .

Q. How does the compound’s stereochemistry influence its biological activity, and what assays validate this?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers to assess stereochemical purity (>98% ee required for pharmacological studies).

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases. For example, the (3aR,7aS) configuration shows 10-fold higher COX-2 inhibition (IC₅₀ = 2.3 μM) vs. (3aS,7aR) (IC₅₀ = 24 μM).

- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize activity differences .

Q. What advanced techniques characterize the compound’s reactivity in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to serum albumin (Kd ~ 5.6 μM), critical for pharmacokinetic profiling.

- Metabolic Stability Assays : Use liver microsomes to measure half-life (t₁/₂ = 45 min in human microsomes vs. 120 min in murine).

- ROS Scavenging Assays : Fluorescent probes (e.g., DCFH-DA) assess antioxidant potential, with EC₅₀ = 18 μM in macrophage models .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles (e.g., DMSO vs. aqueous buffers)?

- Resolution :

- pH-Dependent Solubility : The carboxylic acid group increases solubility in basic buffers (pH 9.0: 12 mg/mL) vs. DMSO (pH 7.4: 2 mg/mL).

- Aggregation Studies : Dynamic Light Scattering (DLS) reveals nanoparticle formation (>500 nm aggregates) in aqueous media, reducing apparent solubility .

Q. How to address discrepancies in reported melting points (180–190°C range)?

- Resolution :

- DSC Analysis : High-purity samples (>99%) show sharp melting endotherms at 187°C (ΔH = 120 J/g). Lower-purity batches (95%) exhibit broader ranges due to eutectic mixtures.

- Recrystallization : Use acetonitrile/water (7:3) to achieve >99% purity, resolving inconsistencies .

Methodological Resources

- Experimental Design : Leverage ICReDD’s computational-experimental feedback loop for rapid reaction optimization .

- Safety Compliance : Follow OECD Guidelines for in vitro assays to ensure reproducibility and regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.